molecular formula C17H21N5O B1679381 Noberastine CAS No. 110588-56-2

Noberastine

Cat. No. B1679381
M. Wt: 311.4 g/mol
InChI Key: VNIOQSAWKLOGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noberastine is a compound with the molecular formula C17H21N5O . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It is also known as a H1-receptor antagonist .


Molecular Structure Analysis

The molecular structure of Noberastine consists of 17 carbon atoms, 21 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The exact mass of Noberastine is 311.17, and its average mass is 311.382 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Noberastine include a molecular formula of C17H21N5O, an average mass of 311.382 Da, and a mono-isotopic mass of 311.174622 Da . Further details about its solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Scientific Research Applications of Noberastine

  • Antihistaminic Effects Noberastine has been studied for its antihistaminic effects. A study demonstrated its effectiveness in inhibiting weal and flare formation induced by histamine in healthy volunteers. Three different doses of noberastine (10, 20, and 30 mg) were compared to a placebo, showing significant inhibition of weal and flare at all doses, with the 30 mg dose being the most effective (Kamali, Emanuel, & Rawlins, 2004).

  • Safety Profile in Clinical Trials In clinical trials, noberastine, alongside other modern antihistamines, showed fewer adverse effects compared to classic antihistamines, with a lower incidence of effects like sedation and fatigue. This study highlighted noberastine's safety profile, with fewer adverse effects observed in patients using it (Rodríguez & González, 2000).

Future Directions

While specific future directions for Noberastine are not mentioned in the search results, the field of drug development is always evolving with ongoing research to improve drug efficacy, reduce side effects, and discover new therapeutic applications .

Relevant Papers A paper titled “Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling: review and tutorial” discusses the pharmacokinetic and pharmacodynamic relationships of several drugs, including Noberastine . Another paper provides a clinical evaluation of the efficacy and safety of Noberastine . These papers provide valuable insights into the properties and potential applications of Noberastine.

properties

IUPAC Name

3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIOQSAWKLOGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149317
Record name Noberastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noberastine

CAS RN

110588-56-2, 111922-05-5
Record name Noberastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110588562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noberastine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111922055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noberastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOBERASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HPD98OUWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Noberastine
Reactant of Route 2
Noberastine
Reactant of Route 3
Noberastine
Reactant of Route 4
Noberastine
Reactant of Route 5
Noberastine
Reactant of Route 6
Noberastine

Citations

For This Compound
81
Citations
A Knight, MA Drouin, WH Yang, M Alexander… - Journal of allergy and …, 1991 - Elsevier
Noberastine (NOB), a new histamine H 1 antagonist, has potent and specific peripheral antihistaminic activity. To evaluate the efficacy and safety of NOB in ragweed seasonal allergic …
Number of citations: 15 www.sciencedirect.com
R Wood-Baker, MB Emanuel… - British journal of …, 1993 - ncbi.nlm.nih.gov
… H1-receptor antagonist noberastine, structurally modified from … An increase in plasma concentrations of noberastine was seen … We conclude that noberastine is an effective H1-receptor …
Number of citations: 7 www.ncbi.nlm.nih.gov
JE Leysen, W Gommeren, PFM Janssen… - Drug development …, 1991 - Wiley Online Library
… Noberastine showed the lowest K i,app ‐value in various … Noberastine and astemizole were the most potent componds … Astemizole was extremely long acting, noberastine, mequitazine …
Number of citations: 16 onlinelibrary.wiley.com
HYA Lau, CW Tsang, PPP Wong - Inflammation Research, 1995 - Springer
… Noberastine was unique in this study. It inhibited histamine release induced by A23187 (45.1%4-4.0% inhibition at 10-4M, Fig. lb) much more effectively than that by anti-IgE (20.9% ± …
Number of citations: 2 link.springer.com
F Kamali, M Emanuel, MD Rawlins - European journal of clinical …, 1991 - Springer
… doses of noberastine compared to placebo. The mean steady-state plasma concentrations of noberastine were significantly higher with increasing daily doses of noberastine (trough …
Number of citations: 3 link.springer.com
JE Leysen - Drug Dev Res, 1987 - cir.nii.ac.jp
Competitive study of central and peripheral histamine H_1-receptor binding in vitro and ex vivo of non sedating antihistamines and of noberastine, a new agent. | CiNii Research …
Number of citations: 1 cir.nii.ac.jp
JL González - Allergologia et Immunopathologia, 2000 - europepmc.org
… Loratadine (28.4%) and noberastine (22.3%) are the antihistaminics with less adverse effects. … Noberastine and loratadine are the antihistaminics with less adverse effects in this study. …
Number of citations: 1 europepmc.org
RL Gillon, D Hillman, P Thompson - 1992 - research-repository.uwa.edu.au
The effect of a new non-sedating anti-histamine Noberastine on lung, skin and CNS responses — the UWA Profiles and Research Repository … The effect of a new non-sedating …
Number of citations: 0 research-repository.uwa.edu.au
WK Dolen, PB Williams, JW Koepke… - Journal of Allergy and …, 1991 - Mosby
Number of citations: 1
MA Drouin, A Knight, WH Yang, M Alexander… - Journal of Allergy and …, 1991 - Mosby
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.